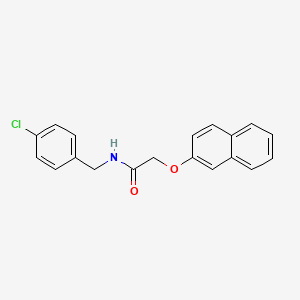
2-propyl-N-4-pyridinylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propyl-N-4-pyridinylpentanamide, also known as JNJ-42041935, is a novel selective orexin 1 receptor antagonist. Orexin receptors are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. JNJ-42041935 has been studied for its potential use in the treatment of sleep disorders, obesity, and addiction.
作用機序
2-propyl-N-4-pyridinylpentanamide is a selective orexin 1 receptor antagonist. Orexin receptors are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. By blocking orexin 1 receptors, 2-propyl-N-4-pyridinylpentanamide reduces wakefulness and increases NREM sleep. 2-propyl-N-4-pyridinylpentanamide also reduces food intake and body weight gain by reducing appetite.
Biochemical and Physiological Effects:
2-propyl-N-4-pyridinylpentanamide has been shown to have several biochemical and physiological effects. In a study conducted on rats, 2-propyl-N-4-pyridinylpentanamide was found to increase the levels of the neurotransmitter GABA in the brain. GABA is involved in the regulation of sleep and anxiety.
2-propyl-N-4-pyridinylpentanamide has also been shown to reduce the levels of the stress hormone cortisol in the blood. This suggests that 2-propyl-N-4-pyridinylpentanamide may have anxiolytic effects.
実験室実験の利点と制限
One advantage of 2-propyl-N-4-pyridinylpentanamide is its selectivity for orexin 1 receptors. This allows for more specific targeting of the orexin system. However, one limitation of 2-propyl-N-4-pyridinylpentanamide is its low solubility in water, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of 2-propyl-N-4-pyridinylpentanamide. One direction is the study of its potential use in the treatment of sleep disorders, obesity, and addiction in humans. Another direction is the study of its effects on other neurotransmitter systems, such as dopamine and serotonin. Finally, the development of more soluble analogs of 2-propyl-N-4-pyridinylpentanamide may allow for more widespread use in experiments.
合成法
The synthesis of 2-propyl-N-4-pyridinylpentanamide involves a multi-step process, starting with the reaction between 4-bromopyridine and 2-methylpentan-2-ol to form 2-methylpent-2-en-1-ol. This intermediate is then reacted with 2-propylamine to form 2-propyl-N-(2-methyl-2-propen-1-yl)pentan-1-amine. Finally, this compound is reacted with 4-chloro-3-nitrobenzoic acid to form 2-propyl-N-4-pyridinylpentanamide.
科学的研究の応用
2-propyl-N-4-pyridinylpentanamide has been studied for its potential use in the treatment of sleep disorders, obesity, and addiction. In a study conducted on rats, 2-propyl-N-4-pyridinylpentanamide was found to increase the amount of non-rapid eye movement (NREM) sleep, while decreasing the amount of rapid eye movement (REM) sleep. This suggests that 2-propyl-N-4-pyridinylpentanamide may be useful in the treatment of insomnia.
2-propyl-N-4-pyridinylpentanamide has also been studied for its potential use in the treatment of obesity. In a study conducted on rats, 2-propyl-N-4-pyridinylpentanamide was found to reduce food intake and body weight gain. This suggests that 2-propyl-N-4-pyridinylpentanamide may be useful in the treatment of obesity.
Finally, 2-propyl-N-4-pyridinylpentanamide has been studied for its potential use in the treatment of addiction. In a study conducted on rats, 2-propyl-N-4-pyridinylpentanamide was found to reduce the rewarding effects of cocaine. This suggests that 2-propyl-N-4-pyridinylpentanamide may be useful in the treatment of addiction.
特性
IUPAC Name |
2-propyl-N-pyridin-4-ylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-5-11(6-4-2)13(16)15-12-7-9-14-10-8-12/h7-11H,3-6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTIFNBACLPZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propyl-N-4-pyridinylpentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)

![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)
![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)

![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)

![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)
